- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
![3-Ethynylimidazo[1,2-b]pyridazine structure](https://it.kuujia.com/scimg/cas/943320-61-4x500.png)
943320-61-4 structure
Nome del prodotto:3-Ethynylimidazo[1,2-b]pyridazine
Numero CAS:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
3-Ethynylimidazo[1,2-b]pyridazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- Chiave InChI: VYOHSFQVMLAURO-UHFFFAOYSA-N
- Sorrisi: C#CC1N2C(C=CC=N2)=NC=1
Proprietà calcolate
- Massa esatta: 143.048347172g/mol
- Massa monoisotopica: 143.048347172g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.2
- XLogP3: 0.6
Proprietà sperimentali
- Densità: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (1,2 g/l) (25°C),
3-Ethynylimidazo[1,2-b]pyridazine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB454289-1 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 1g |
€96.80 | 2023-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 10g |
¥ 1,155.00 | 2023-04-12 | |
Enamine | EN300-246672-0.25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y0990337-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$730 | 2024-08-02 | |
eNovation Chemicals LLC | Y1111516-100g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 100g |
$4200 | 2024-06-05 | |
Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
abcr | AB454289-5g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 5g |
€168.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 5g |
¥ 607.00 | 2023-04-12 | |
Ambeed | A370943-1g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 98% | 1g |
$21.0 | 2025-02-21 | |
abcr | AB454289-25 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 25g |
€710.70 | 2023-04-22 |
3-Ethynylimidazo[1,2-b]pyridazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Riferimento
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 MutantJournal of Medicinal Chemistry, 2012, 55(22), 10033-10046,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Riferimento
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1Cell Reports, 2015, 10(11), 1850-1860,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Riferimento
- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
Riferimento
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Riferimento
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
Riferimento
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's DiseaseACS Medicinal Chemistry Letters, 2020, 11(4), 491-496,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Riferimento
- Synthesis of antineoplastic agent PonatinibZhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
Riferimento
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Riferimento
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Riferimento
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
Riferimento
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- 3-Bromoimidazo[1,2-b]pyridazine
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine Letteratura correlata
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) Prodotti correlati
- 1284229-46-4(3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 2679926-56-6(rac-(1R,2R)-2-(2-{(prop-2-en-1-yloxy)carbonylamino}-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 1795489-63-2(N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}furan-2-carboxamide)
- 1203027-05-7(N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide)
- 497072-60-3(5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide)
- 2228309-47-3(tert-butyl N-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-1-oxopropan-2-ylcarbamate)
- 1366870-46-3(4-(2-hydroxy-5-methylphenyl)pyrrolidin-2-one)
- 877813-59-7(1-7-butanoyl-6-(3,4-dimethoxyphenyl)-3-ethyl-5H-1,2,4triazolo3,4-b1,3,4thiadiazin-5-ylbutan-1-one)
- 946313-86-6(N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine)
- 1158093-68-5(3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):382.0/1263.0
atkchemica
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta